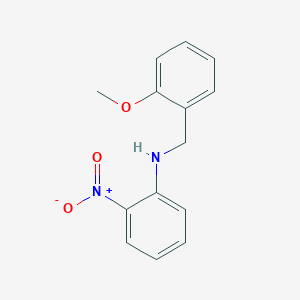

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

Descripción general

Descripción

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the ortho position and the phenyl group is substituted with a nitro group at the ortho position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-nitrobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder in acidic conditions.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

Reduction: (2-Methoxy-benzyl)-(2-amino-phenyl)-amine.

Oxidation: (2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H14N2O3

- Molecular Weight : 258.27 g/mol

- Boiling Point : Approximately 408.2 °C

- Density : 1.257 g/cm³

- pKa : -0.52 (predicted)

The compound features a methoxy group and a nitro group attached to a benzylamine structure, which contributes to its reactivity and biological activity.

Medicinal Chemistry

-

Anti-inflammatory Activity : Compounds similar to (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine have shown promising anti-inflammatory properties. For instance, derivatives of substituted phenylcarbamothioylbenzamides demonstrated significant inhibition of prostaglandin E2 (PGE2) synthesis, which is crucial for mediating inflammatory responses . The structure of this compound suggests it could exhibit similar effects due to its functional groups.

The effectiveness in reducing inflammation could lead to further studies on its potential as a therapeutic agent for conditions like arthritis or other inflammatory diseases.

Compound % Inhibition of PGE2 Indomethacin (reference) 22.43% This compound TBD -

Anticancer Research : The compound's structure may allow it to interact with various biological pathways involved in cancer progression. Research on similar compounds has indicated low toxicity profiles and potent tumor inhibitory activities . These compounds often act as kinase inhibitors, targeting pathways that are dysregulated in cancer cells.

Activity Type Observations Tumor Inhibition Effective in soft agar assays Toxicity Profile Low toxicity observed in vivo

Analytical Chemistry

The compound can be utilized in analytical studies to develop methods for detecting and quantifying similar chemical entities in biological samples or environmental matrices. Its unique structure allows for differentiation from other amines in complex mixtures.

Case Studies

- Anti-inflammatory Derivatives : A study explored various derivatives of phenylcarbamothioylbenzamides, revealing that modifications could enhance anti-inflammatory efficacy while maintaining safety profiles . This highlights the potential for this compound to be developed into more effective therapeutic agents through structural modifications.

- Kinase Inhibition Studies : Research into related compounds has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. These findings suggest that this compound could be investigated for similar kinase inhibitory activities, providing a pathway for new cancer therapies .

Mecanismo De Acción

The mechanism of action of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(2-Methoxy-benzyl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.

(2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

(2-Methoxy-benzyl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group at the para position.

Uniqueness

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The ortho substitution pattern may result in distinct steric and electronic effects compared to other isomers, leading to unique properties and applications.

Actividad Biológica

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound consists of a methoxy group attached to a benzyl moiety and a nitro group on a phenyl ring. This configuration is crucial for its biological interactions.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to biological effects such as enzyme inhibition or modulation of signaling pathways . The methoxy group may enhance binding affinity to target molecules through hydrogen bonding and π-π stacking interactions.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated antimicrobial properties. The mechanism involves the reduction of the nitro group, producing toxic intermediates that bind covalently to DNA, resulting in cell death .

Table 1: Summary of Antimicrobial Activity Studies

| Study | Compound Tested | Activity | Mechanism |

|---|---|---|---|

| Nitro derivatives | Antimicrobial | DNA binding via reduced nitro species | |

| This compound | Potentially active | Reactive intermediates formation |

Anticancer Activity

Research indicates that compounds containing nitro groups can exhibit anticancer properties. The reduction of the nitro group may activate prodrugs that inhibit tumor growth by interfering with cellular processes .

Table 2: Anticancer Activity Overview

| Study | Compound Tested | Cancer Type | Observed Effect |

|---|---|---|---|

| This compound | Various tumors | Inhibition of cell proliferation | |

| Related nitro compounds | Sarcoma models | Induction of apoptosis |

Anti-inflammatory Activity

Nitro compounds have also shown anti-inflammatory effects. They can modulate signaling pathways involved in inflammation by interacting with specific proteins, thereby altering their function .

Table 3: Summary of Anti-inflammatory Studies

| Study | Compound Tested | Inflammatory Model | Effect |

|---|---|---|---|

| Nitro fatty acids | In vitro models | Reduced inflammatory markers | |

| This compound | Cytokine assays | Modulation of TNF-α levels |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, one study reported its synthesis through a two-step reaction involving 2-methoxybenzylamine and 2-nitrobenzaldehyde under reductive conditions. The compound was evaluated for its pharmacological properties, revealing promising results in inhibiting specific enzymes linked to cancer progression .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXCJSMKISRCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428640 | |

| Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126991-22-8 | |

| Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.